Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate

bifunctional catalysis tautomeric catalysis nucleophilic aromatic substitution

This 2-pyridone-3-carboxylate ester distinguishes itself through a uniquely defined tautomeric equilibrium—predominantly a lactim monomer but forming lactam dimers (Kdim=1335 L·mol⁻¹, pKa=10.7). Unlike amide analogs that exist solely as lactams, this ethyl ester enables concentration-dependent speciation studies, making it an irreplaceable probe for investigating hydrogen-bonding and proton-transfer reactivity in catalysis and fragment-based drug design. With ≥95% purity, it serves as a calibrated reference standard for tautomerism modeling across the entire compound class.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
CAS No. 27805-12-5
Cat. No. B3121049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-oxo-1,2-dihydropyridine-3-carboxylate
CAS27805-12-5
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CNC1=O
InChIInChI=1S/C8H9NO3/c1-2-12-8(11)6-4-3-5-9-7(6)10/h3-5H,2H2,1H3,(H,9,10)
InChIKeyRRXOVXUHTGDSAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Oxo-1,2-Dihydropyridine-3-Carboxylate (CAS 27805-12-5): Core Chemical Identity and Procurement Profile


Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 27805-12-5) is a heterocyclic small molecule belonging to the 2-pyridone-3-carboxylate ester family, with molecular formula C₈H₉NO₃ and a molecular weight of 167.16 g·mol⁻¹ . It is also referred to as ethyl 2-hydroxynicotinate or 1,2-dihydro-2-oxo-3-pyridinecarboxylic acid ethyl ester, reflecting its existence as both lactam (2-oxo) and lactim (2-hydroxy) tautomers [1]. The compound is commercially available from multiple vendors at ≥95% purity, with a calculated logP of approximately 0.20, one hydrogen bond donor, and two hydrogen bond acceptors, placing it in a favorable physicochemical space for both synthetic derivatization and biological profiling .

Why Ethyl 2-Oxo-1,2-Dihydropyridine-3-Carboxylate Cannot Be Replaced by Generic Ester or Amide Analogs in Tautomerism-Sensitive Applications


Substituting ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate with a close analog—such as the corresponding methyl ester, tert-butyl ester, or 3-ethylaminocarbonyl amide—is not straightforward because the compound's tautomeric ground state, dimerization propensity, and acid-base profile are finely balanced and diverge measurably from those of its structural neighbors [1]. Direct kinetic and spectroscopic evidence demonstrates that the ethyl ester exists predominantly as a lactim monomer but forms a lactam dimer in solution, a tautomeric duality not shared by the amide analog (exclusively lactam) or the unsubstituted 2(1H)-pyridone parent [1]. These differences translate into distinct catalytic efficiency ratios (k₃/k₂), dimerization equilibrium constants (Kdim), and pKa values (Section 3), meaning that any analog substitution would alter the tautomeric speciation and, consequently, the performance in applications where tautomer-dependent hydrogen-bonding or proton-transfer reactivity is operative [1]. The quantitative evidence below establishes precisely where the ethyl ester diverges from its closest comparators.

Quantitative Differentiation Evidence for Ethyl 2-Oxo-1,2-Dihydropyridine-3-Carboxylate Against Its Closest Structural Analogs


Catalytic Efficiency Ratio (k₃/k₂) in Aromatic Nucleophilic Substitution: Ethyl Ester vs. Amide Analog vs. 2(1H)-Pyridone

In a direct head-to-head kinetic study of piperidino-defluorination of 2-fluoro-5-nitrobenzonitrile, the catalytic efficiency ratio k₃/k₂ for ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate (ester 2) was determined as 250 ± 30 L·mol⁻¹, compared to 190 ± 10 L·mol⁻¹ for the 3-ethylaminocarbonyl amide analog (amide 1) and 1631 ± 270 L·mol⁻¹ for unsubstituted 2(1H)-pyridone [1]. The ethyl ester thus provides a ~1.3-fold higher catalytic acceleration than the amide analog, while being ~6.5-fold less potent than the unsubstituted pyridone parent [1].

bifunctional catalysis tautomeric catalysis nucleophilic aromatic substitution

Dimerization Equilibrium Constant (Kdim) and Tautomeric Ground State: Ethyl Ester vs. Amide Analog vs. 2(1H)-Pyridone

¹H NMR dilution experiments in CDCl₃ established that ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate (ester 2) has a dimerization equilibrium constant Kdim = 1335 ± 217 L·mol⁻¹, intermediate between the amide analog (Kdim = 280 ± 12 L·mol⁻¹) and unsubstituted 2(1H)-pyridone (Kdim = 2880 ± 115 L·mol⁻¹) [1]. Critically, the ethyl ester exists as a lactim monomer in solution, whereas its dimer adopts the lactam form—a tautomeric duality not observed for the amide analog, which is exclusively lactam in both monomeric and dimeric states [1].

tautomerism dimerization hydrogen bonding NMR spectroscopy

Acid Dissociation Constant (pKa): Ethyl Ester vs. Amide Analog vs. 2(1H)-Pyridone

The measured pKa of ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate is 10.7, nearly identical to that of the 3-ethylaminocarbonyl amide analog (pKa = 10.5) but approximately 0.9 units lower than unsubstituted 2(1H)-pyridone (pKa = 11.62) [1]. This indicates that the electron-withdrawing ester substituent at the 3-position increases acidity relative to the parent heterocycle, but the ethyl ester and amide substituents exert nearly indistinguishable electronic effects on the pyridone ring [1].

pKa acid-base properties proton transfer physicochemical profiling

Synthetic Accessibility: Reported Isolated Yield for Fischer Esterification Route

A patent-documented preparation of ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate via Fischer esterification of 2-hydroxynicotinic acid (2.78 g, 20 mmol) with concentrated sulfuric acid (2 mL) in ethanol (20 mL) at 90 °C for 8 hours, followed by aqueous workup and chloroform extraction, afforded the target compound (2.2 g) in 65.9% isolated yield . While this yield is not directly benchmarked against the methyl or tert-butyl ester under identical conditions, acid-catalyzed Fischer esterifications of 2-hydroxynicotinic acid with primary alcohols typically yield 60–80% [1], placing the ethyl ester procedure within the expected range for this substrate class.

Fischer esterification synthesis yield process chemistry

Physicochemical Property Differentiation: Ethyl Ester vs. Methyl and tert-Butyl Ester Analogs

Among the common 2-oxo-1,2-dihydropyridine-3-carboxylate ester series, the ethyl ester (MW = 167.16 g·mol⁻¹; calculated logP ≈ 0.20; 2 H-bond acceptors; 1 H-bond donor ) occupies an intermediate position between the methyl ester (MW = 153.14 g·mol⁻¹ [1]) and the tert-butyl ester (MW = 195.22 g·mol⁻¹ ). No direct comparative experimental logP or solubility data for all three esters were identified in the literature; this differentiation is based on calculated physicochemical descriptors and class-level inference.

lipophilicity molecular weight hydrogen bonding ADME profiling

Optimal Research and Industrial Application Scenarios for Ethyl 2-Oxo-1,2-Dihydropyridine-3-Carboxylate Based on Verified Evidence


Mechanistic Probe for Tautomerism-Dependent Bifunctional Catalysis Studies

Because the ethyl ester exists as a lactim monomer but forms lactam dimers (Kdim = 1335 L·mol⁻¹) while delivering a catalytic efficiency ratio k₃/k₂ = 250 [1], it serves as a uniquely informative probe for disentangling the contributions of monomeric tautomeric state vs. dimeric self-association to overall catalytic activity. This compound enables researchers to design experiments where the lactim/lactam speciation is systematically varied by concentration, providing mechanistic insights not accessible with the exclusively lactam amide analog or the strongly dimerizing unsubstituted 2(1H)-pyridone [1].

Building Block for Diversified 2-Oxo-1,2-Dihydropyridine-3-Carboxylate Libraries via One-Step Cyclization

The ethyl ester serves as a key substrate in the reported one-step synthesis of ethyl 5-(arylcarbamoyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylates from ethyl 2-cyano-3-ethoxyprop-2-enoate and acetoacetanilides in the presence of catalytic piperidine in ethanol at room temperature [2]. This method enables rapid construction of a focused library of 2-pyridone-3-carboxylate derivatives with aryl carbamoyl diversity at the 5-position, directly leveraging the ethyl ester's reactivity profile [2].

Medicinal Chemistry Scaffold Where Balanced Lipophilicity and Tautomeric Control Are Required

With a measured pKa of 10.7, intermediate logP of ~0.20, and molecular weight of 167 g·mol⁻¹ , the ethyl ester occupies a favorable physicochemical space for fragment-based drug discovery and lead optimization programs targeting 2-pyridone-containing pharmacophores. Its well-characterized tautomeric duality (lactim monomer/lactam dimer) also provides a defined starting point for SAR studies where the tautomeric state may influence target binding [1].

Physicochemical Reference Standard for the 2-Pyridone-3-Carboxylate Ester Series

Given its experimentally determined pKa (10.7), dimerization constant (Kdim = 1335 L·mol⁻¹), and commercially available high-purity specification (≥95%) , the ethyl ester is the best-characterized member of the 2-oxo-1,2-dihydropyridine-3-carboxylate ester family. It can serve as a reference standard for calibrating computational models of tautomerism, hydrogen-bonding self-association, and acid-base behavior across this compound class [1].

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